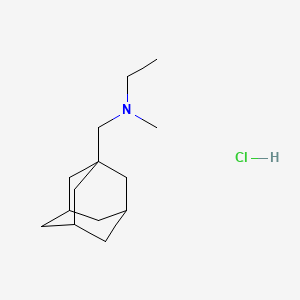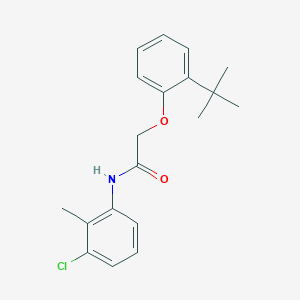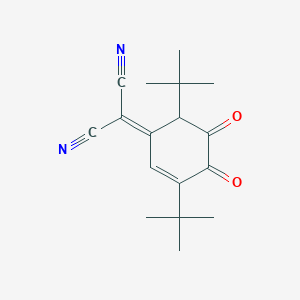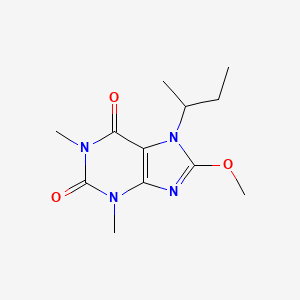
N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine, also known as A2A receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The A2A receptor is a protein that is found in the brain and plays a crucial role in regulating dopamine signaling, which is involved in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. The aim of
科学的研究の応用
N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in neurological disorders. The compound has been shown to act as an N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine receptor antagonist, which can modulate dopamine signaling in the brain. This makes it a potential candidate for the treatment of Parkinson's disease, schizophrenia, and addiction. Several studies have been conducted to evaluate the efficacy of N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine in preclinical models of these disorders.
作用機序
The mechanism of action of N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine involves its ability to block the N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine receptor, which is involved in regulating dopamine signaling in the brain. By blocking this receptor, the compound can modulate dopamine release, which can have therapeutic implications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine have been extensively studied in preclinical models. The compound has been shown to improve motor function in Parkinson's disease models, reduce psychotic symptoms in schizophrenia models, and decrease drug-seeking behavior in addiction models. These effects are mediated by the compound's ability to modulate dopamine signaling in the brain.
実験室実験の利点と制限
One of the main advantages of using N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine in lab experiments is its specificity for the N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine receptor. This allows researchers to selectively modulate dopamine signaling in the brain, which can have therapeutic implications in neurological disorders. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research on N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the evaluation of the compound's efficacy in clinical trials for the treatment of neurological disorders. Additionally, there is a need for further research on the compound's potential side effects and toxicity in humans. Finally, there is a need for the development of more selective N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine receptor antagonists with improved pharmacokinetic properties for clinical use.
合成法
The synthesis of N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine involves a multistep process that requires the use of several chemical reagents. The method involves the reaction of adamantane with 2-bromoethylbenzene to form 2-(adamantan-2-yl)-ethylbenzene, which is then reacted with piperidine to form N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine. The synthesis method has been optimized to improve the yield and purity of the compound, and several modifications have been made to the reaction conditions to achieve this.
特性
IUPAC Name |
N-(2-adamantyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2/c1-2-4-17(5-3-1)6-9-25-10-7-22(8-11-25)24-23-20-13-18-12-19(15-20)16-21(23)14-18/h1-5,18-24H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQRADNSWWQJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2C3CC4CC(C3)CC2C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)

![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)



![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233092.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5233134.png)
![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)